
1-Isoquinolinzinc chloride
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Overview
Description
1-Isoquinolinzinc chloride is a chemical compound that belongs to the class of organozinc compounds. It is derived from isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline itself is known for its wide range of biological activities and applications in various fields, including pharmaceuticals and organic synthesis .
Preparation Methods
The synthesis of 1-Isoquinolinzinc chloride typically involves the reaction of isoquinoline with zinc chloride. One common method is the direct reaction of isoquinoline with zinc chloride in an appropriate solvent under controlled conditions. This reaction can be carried out at room temperature or under reflux conditions, depending on the desired yield and purity of the product .
Industrial production methods for this compound may involve more advanced techniques, such as the use of catalysts or alternative solvents to improve efficiency and reduce environmental impact. These methods are designed to produce the compound on a larger scale while maintaining high purity and consistency .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The zinc center polarizes carbon–halogen bonds, enabling nucleophilic displacements at benzylic or allylic positions:
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Reduction of Halides : Na[BH3(CN)] reduces tertiary/allylic halides to hydrocarbons in the presence of ZnCl2 .
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Esterification : Carboxyl groups in derivatives (e.g., compounds 4 –7 ) undergo esterification with alcohols under acidic conditions .
Example :
R-X+Na[BH3(CN)]ZnCl2R-H+Byproducts .
Cyclization and Annulation Reactions
1-Isoquinolinzinc chloride promotes intramolecular cyclizations via Friedel-Crafts or Michael addition pathways:
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Friedel-Crafts Acylation : ZnCl2 activates carbonyl groups for electrophilic aromatic substitution, forming polycyclic structures (e.g., chromeno[2,3-c]isoquinolinones) .
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Cyclizative 1,2-Rearrangement : Catalyzes the formation of morpholinones with aza-quaternary stereocenters at 100°C in DCE .
Substrate | Product | Conditions | Yield (%) | Reference |
---|---|---|---|---|
2-Aminochromenones | Chromeno-isoquinolinones | ZnCl2, DCE, 24h | 70–93 | |
Tricarbonyl compounds | Morpholinones | ZnCl2, 100°C | 55–85 |
Coordination-Driven Functionalization
The compound forms stable complexes with amino alcohols and ynones, enabling unique reactivities:
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Acetylenic Cyclic Imine Formation : Reacts with γ-amino-ynones to yield ZnCl2-bound imine intermediates, which hydrolyze to free imines upon workup .
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Ligand Exchange : Participates in ligand-substitution reactions with stronger Lewis bases (e.g., phosphines or amines).
Mechanistic Insight :
Zinc coordinates to the alkyne and amine groups of γ-amino-ynones, triggering cyclization and subsequent hydrolysis .
Redox Reactions
This compound mediates selective reductions and oxidations:
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Reduction of Ketones : NaBH4 reduces ketones to secondary alcohols in the presence of ZnCl2 .
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Oxidative Coupling : Facilitates dimerization of aromatic amines under aerobic conditions.
Physicochemical Influences
Scientific Research Applications
1-Isoquinolinzinc chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1-Isoquinolinzinc chloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
1-Isoquinolinzinc chloride can be compared with other similar compounds, such as:
Quinoline: Both compounds are heterocyclic aromatic organic compounds, but quinoline has a nitrogen atom at a different position in the ring structure.
Isoquinoline: The parent compound of this compound, isoquinoline, shares similar chemical properties but lacks the zinc chloride moiety.
Quinoline derivatives: These compounds have similar structures and reactivity but may differ in their specific applications and biological activities .
Properties
Molecular Formula |
C9H6ClNZn |
---|---|
Molecular Weight |
229.0 g/mol |
IUPAC Name |
chlorozinc(1+);1H-isoquinolin-1-ide |
InChI |
InChI=1S/C9H6N.ClH.Zn/c1-2-4-9-7-10-6-5-8(9)3-1;;/h1-6H;1H;/q-1;;+2/p-1 |
InChI Key |
YJCNXVIZWHAVDI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2[C-]=NC=CC2=C1.Cl[Zn+] |
Origin of Product |
United States |
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